molecular formula C16H19F3O B12609416 4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 915089-92-8

4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12609416
CAS No.: 915089-92-8
M. Wt: 284.32 g/mol
InChI Key: LIIBJIWRWRZTAR-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a dimethylpropyl group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often involve the use of strong acids or Lewis acids as catalysts, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction conditions and improving yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Dimethylpropyl)-4’-trifluoromethylbiphenyl
  • 4-(2,2-Dimethylpropyl)-3-(trifluoromethyl)benzamide
  • 4-(2,2-Dimethylpropyl)-4’-trifluoromethylphenyl ether

Uniqueness

4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of functional groups and its dihydronaphthalenone core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

915089-92-8

Molecular Formula

C16H19F3O

Molecular Weight

284.32 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H19F3O/c1-15(2,3)9-10-7-8-13(20)11-5-4-6-12(14(10)11)16(17,18)19/h4-6,10H,7-9H2,1-3H3

InChI Key

LIIBJIWRWRZTAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CCC(=O)C2=C1C(=CC=C2)C(F)(F)F

Origin of Product

United States

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